molecular formula C11H18N2O B7870349 [(2-Methoxypyridin-4-yl)methyl](2-methylpropyl)amine

[(2-Methoxypyridin-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B7870349
M. Wt: 194.27 g/mol
InChI Key: PXFBNSKHBOZSNE-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methylamine is an organic compound with the molecular formula C11H18N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a methylpropylamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent. One common method is the alkylation of 2-methoxypyridine with 2-methylpropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-Methoxypyridin-4-yl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(2-Methoxypyridin-4-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxypyridin-4-yl)methylamine is unique due to the combination of its methoxy and methylpropylamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9(2)7-12-8-10-4-5-13-11(6-10)14-3/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBNSKHBOZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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